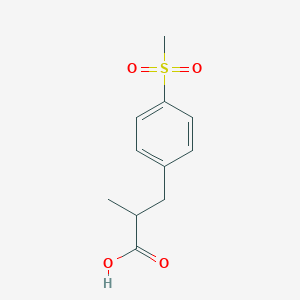

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid has been reported in scientific literature. For instance, a resembling series of biaryl analogs were designed and synthesized via a Suzuki–Miyaura cross-coupling reaction . Another study reported the synthesis of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones .Molecular Structure Analysis

The molecular structure of 3-(4-methanesulfonylphenyl)-4-methylpentanoic acid contains a total of 36 bonds. There are 18 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s) and 1 sulfone(s) .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. For example, a series of novel ferulic acid derivatives were designed and synthesized, and the twenty-one compounds were evaluated for their antiviral activities .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(4-methanesulfonylphenyl)propanoic acid has a molecular weight of 228.27 and is a solid at room temperature .Scientific Research Applications

Design, Synthesis, and Biological Evaluation of Acrylic Acids

This research focused on the synthesis of a series of (E)-3-(4-methanesulfonylphenyl)acrylic acids with different substituents and their evaluation as dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The study found certain compounds to be potent COX-2 inhibitors, comparable to the drug rofecoxib. Also, specific compounds showed significant 5-LOX inhibitory activity and anti-inflammatory properties. The findings suggest that the acrylic acid moiety can serve as a scaffold for designing novel dual inhibitors of COX and LOX isozymes (Moreau et al., 2006).

Ionic Liquid Crystals

Mesomorphism, Optical Behavior, and Toxicological Profile of Ionic Liquid Crystals

The study synthesized methane sulfonate and p-toluene sulfonate salts of esters from dl-Phenylalanine and investigated their liquid crystalline properties. The research found several derivatives exhibiting ionic liquid crystalline nature. The study also explored the toxicological aspects by studying the binding interactions of these ionic liquid crystals with human DNA, suggesting a safe nature for these compounds (Venkatesh et al., 2019).

Novel Class of Diarylheterocyclic Selective Inhibitors

Diarylheterocyclic Selective Cyclooxygenase-2 Inhibitors

This study introduced a novel class of compounds with a central six-membered lactone ring system, designed to act as selective COX-2 inhibitors. The compounds possessed C-6 alkyl, alkoxy, and alkylthio substituents (Rao et al., 2003).

Self-Assembly and Pseudopolymorphism of Dicarboxylic Acids

Conformation-Dependent Self-Assembly and Pseudopolymorphism

The research explored the self-assembly in the solid state and pseudopolymorphism of dicarboxylic acids tethered by methylene. The study emphasized the unique structural features emerging from tethering, leading to novel modes of packing and pseudopolymorphism phenomena (Moorthy & Natarajan, 2008).

Reductive Ring-Opening and Biosynthesis

Reductive Ring-Opening of O-Benzylidene Acetals

Methanesulfonic acid demonstrated efficiency in the reductive 4,6-O-benzylidene acetal ring-opening reaction. This process had normal regioselectivity, predominantly yielding 6-O-benzyl ethers with free 4-OH groups (Zinin et al., 2007).

Biosynthesis of 4-Hydroxybutyrate and P(3-hydroxybutyrate-co-4-hydroxybutyrate) from Methane

This study reconstructed the 4-HB biosynthetic pathway in Methylosinus trichosporium OB3b, enabling the synthesis of 4-HB from methane. Moreover, the study combined this pathway with the native poly(3-hydroxybutyrate) pathway to synthesize P(3HB-co-4HB) copolymer from methane, presenting strategies to synthesize polyhydroxyalkanoates and their monomers from methane (Thu Ha Thi Nguyen & Lee, 2021).

Safety and Hazards

Future Directions

The future directions for the research and development of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid and similar compounds are promising. The design of new drugs with better physiochemical properties, adequate absorption, distribution, metabolism, and excretion, effective pharmacologic potency and lacking toxicity remains a challenge .

Mechanism of Action

Target of Action

A structurally similar compound, etoricoxib, is known to selectively inhibit the cyclo-oxygenase 2 (cox-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

As a potential COX-2 inhibitor, 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid would likely interact with the COX-2 enzyme, reducing the generation of prostaglandins from arachidonic acid . This interaction could result in decreased inflammation and pain, similar to the effects observed with Etoricoxib .

Biochemical Pathways

If it acts similarly to etoricoxib, it would affect the arachidonic acid pathway by inhibiting the cox-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins .

Pharmacokinetics

Etoricoxib, a similar compound, is known to have a moderate rate of absorption when given orally, with the maximum plasma drug concentration occurring after approximately 1 hour . Etoricoxib is extensively protein-bound, primarily to plasma albumin, and has an apparent volume of distribution of 120 L in humans . The elimination half-life of Etoricoxib is approximately 20 hours in healthy subjects, enabling once-daily dosing .

Result of Action

If it acts similarly to etoricoxib, it would likely result in reduced inflammation and pain due to the inhibition of prostaglandin production .

Properties

IUPAC Name |

2-methyl-3-(4-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-8(11(12)13)7-9-3-5-10(6-4-9)16(2,14)15/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEAHYWVFHCZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)

![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)